p-Tolyl 4-guanidinobenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-methylphenyl) 4-(diaminomethylideneamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-10-2-8-13(9-3-10)20-14(19)11-4-6-12(7-5-11)18-15(16)17/h2-9H,1H3,(H4,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OELAPCOUDOSGBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)N=C(N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of P Tolyl 4 Guanidinobenzoate
Established Synthetic Pathways for the Guanidinobenzoate Core Structure
The synthesis of the guanidinobenzoate core is a foundational step in the production of p-tolyl 4-guanidinobenzoate. This typically begins with precursors like p-aminobenzoic acid, which is then converted to 4-guanidinobenzoic acid before esterification.
The classical and most common route to creating the 4-guanidinobenzoate structure starts with p-aminobenzoic acid (PABA). smolecule.com PABA is a versatile starting material due to its amino and carboxylic acid functional groups, which allow for a variety of chemical modifications. nih.govresearchgate.net
The primary method for converting PABA to 4-guanidinobenzoic acid is through a process called guanidinylation. This reaction typically involves treating p-aminobenzoic acid with a guanidinylating agent, such as cyanamide (B42294), in the presence of an acid catalyst like hydrochloric acid. smolecule.comsemanticscholar.orgtandfonline.com The reaction mixture is often refluxed to drive the reaction to completion. smolecule.comnih.gov For instance, one established protocol involves refluxing p-aminobenzoic acid with cyanamide in concentrated hydrochloric acid for an extended period, followed by neutralization to precipitate the 4-guanidinobenzoic acid product. smolecule.com
Another approach involves the reaction of p-aminobenzoate with cyanamide in ethanol (B145695) with the dropwise addition of concentrated hydrochloric acid at low temperatures, followed by treatment with ammonium (B1175870) nitrate. semanticscholar.orgtandfonline.com Variations of this method may use different solvents or catalysts to optimize yield and purity. ontosight.aigoogle.com
The general chemical transformation can be represented as follows: p-Aminobenzoic Acid + Cyanamide (in the presence of acid) → 4-Guanidinobenzoic Acid
It's important to note that the purity of the resulting 4-guanidinobenzoic acid can vary, and purification steps like recrystallization are often necessary to obtain a high-purity product suitable for subsequent reactions. smolecule.com
Once 4-guanidinobenzoic acid is synthesized, the next step is esterification to introduce the desired alcohol moiety, in this case, the p-tolyl group from p-cresol (B1678582). Esterification is a fundamental reaction in organic chemistry where a carboxylic acid reacts with an alcohol to form an ester and water. byjus.com
Several methods can be employed for the esterification of 4-guanidinobenzoic acid:
Acid-Catalyzed Esterification: This is a traditional method that involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. ontosight.ai The reaction is typically heated to drive the equilibrium towards the formation of the ester.
Coupling Agent-Mediated Esterification: More advanced methods utilize coupling agents to facilitate the reaction under milder conditions. orgsyn.org Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) are effective for this purpose. google.comorgsyn.org This method is advantageous as it can often be carried out at room temperature. orgsyn.org
Reaction with Acid Chlorides: An alternative route involves converting the carboxylic acid to a more reactive acid chloride. The resulting 4-guanidinobenzoyl chloride can then react with the alcohol (p-cresol) to form the ester. This method is often efficient but requires an additional step to prepare the acid chloride. nih.gov
The choice of esterification method can depend on several factors, including the stability of the starting materials and the desired reaction conditions. orgsyn.org For instance, sterically hindered alcohols may require more reactive methods or longer reaction times. orgsyn.org
Strategies for Selective p-Tolyl Moiety Incorporation
The selective introduction of the p-tolyl group is achieved during the esterification step by using p-cresol (4-methylphenol) as the alcohol. The specificity of this reaction ensures that the p-tolyl group is attached to the carboxyl group of the 4-guanidinobenzoate core.
The reaction can be summarized as: 4-Guanidinobenzoic Acid + p-Cresol → this compound + Water
To ensure the selectivity of the reaction and avoid unwanted side reactions, the reaction conditions must be carefully controlled. The use of specific catalysts and solvents can influence the outcome of the reaction. For example, in syntheses of related compounds, the choice of solvent and the presence of a non-nucleophilic base can be critical for achieving the desired product. google.com
Synthesis of this compound Derivatives and Analogues
The synthesis of derivatives and analogues of this compound allows for the exploration of structure-activity relationships, which is crucial in drug discovery. nih.govacs.org These modifications can involve changes to either the guanidinobenzoate core or the p-tolyl moiety.
Researchers have synthesized a variety of 4-guanidinobenzoate derivatives by introducing different substituents onto the aromatic rings or by altering the linker between them. nih.govacs.orgsemanticscholar.orgtandfonline.com For example, in the development of enteropeptidase inhibitors, various analogues were created by modifying the phenolic part of the ester. nih.govacs.org This included replacing the p-tolyl group with other substituted phenyl groups or more complex heterocyclic systems. nih.govacs.org
One study detailed the synthesis of a series of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives, where a p-tolyl group was one of the substituents evaluated. semanticscholar.orgtandfonline.comnih.gov The synthesis involved reacting a benzoylhydrazide intermediate with different isocyanates, including one that would introduce the p-tolyl group. semanticscholar.orgtandfonline.com
The following table provides examples of synthesized derivatives and the rationale for their design, based on findings from the literature.
| Derivative/Analogue | Modification Strategy | Rationale for Synthesis | Reference |
| Dihydrobenzofuran analogue | Intramolecular cyclization of the phenolic moiety. | To lock the active conformation and potentially increase bioactivity. | nih.gov |
| Phenylisoxazoline derivative | Replacement of the p-tolyl group with a phenylisoxazoline ring. | To explore different heterocyclic scaffolds for improved inhibitory activity. | nih.gov |
| (4-(Pyrimidin-2-ylamino)benzoyl)-N-(p-tolyl)hydrazine-1-carboxamide | Introduction of a p-tolyl group onto a complex hydrazine-1-carboxamide scaffold. | To evaluate the effect of the p-tolyl substitution on anticancer activity. | semanticscholar.orgtandfonline.com |
| 4-Methylumbelliferyl 4-guanidinobenzoate | Replacement of the p-tolyl group with a 4-methylumbelliferyl group. | To create a fluorescent substrate analogue for studying enzyme kinetics. | researchgate.net |
Advanced Chemical Synthesis Techniques for Guanidinobenzoate Esters
Modern synthetic chemistry offers several advanced techniques that can be applied to the synthesis of guanidinobenzoate esters, including this compound. These methods aim to improve efficiency, yield, and purity, and to allow for the creation of more complex molecules.
Solid-Phase Synthesis: This technique involves attaching the starting material to a solid support (a polymer resin) and carrying out the reactions in a stepwise manner. This approach simplifies purification, as excess reagents and byproducts can be washed away easily. It is particularly useful for creating libraries of related compounds for high-throughput screening.
Combinatorial Chemistry: In conjunction with solid-phase synthesis, combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules. By using various combinations of building blocks (e.g., different substituted benzoic acids and phenols), a diverse library of guanidinobenzoate esters can be generated to explore a wider chemical space. researchgate.net
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times, often from hours to minutes. This technique can lead to higher yields and cleaner reactions by minimizing the formation of side products.
Flow Chemistry: In flow chemistry, the reaction is carried out in a continuously flowing stream in a reactor. This method offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved reproducibility and scalability. It is also considered a greener chemistry approach due to reduced solvent usage and waste generation.
Catalytic Methods: The development of new and more efficient catalysts is an ongoing area of research. For example, novel gold catalysts have been used for the synthesis of complex heterocyclic compounds, and similar principles could be applied to the synthesis of guanidinobenzoate derivatives. mdpi.com
These advanced techniques provide powerful tools for chemists to synthesize this compound and its analogues with greater efficiency and precision, facilitating the discovery and development of new chemical entities.
Biological Activity and Mechanistic Elucidation of P Tolyl 4 Guanidinobenzoate
Enzyme Inhibition Profiles of p-Tolyl 4-Guanidinobenzoate and its Analogues
The biological activity of this compound and its related analogues is predominantly characterized by their ability to inhibit specific enzymes, particularly those within the serine protease family. The core chemical structure, featuring a guanidinobenzoyl group, is designed to mimic the side chains of arginine or lysine. This allows these compounds to be recognized by and interact with the active sites of trypsin-like serine proteases, which typically cleave peptide bonds following these basic amino acid residues. nih.govwustl.edu
Serine Protease Inhibition
Serine proteases are a large class of enzymes crucial to various physiological processes, including digestion, blood coagulation, and immune responses. mdpi.com They are defined by the presence of a key serine residue in their active site which acts as a nucleophile during catalysis. mdpi.com Guanidinobenzoate derivatives, including this compound, function as potent inhibitors of this enzyme class. nih.govnih.gov The mechanism of inhibition generally involves the acylation of the active site serine residue by the guanidinobenzoate compound. nih.gov This forms a stable, covalent acyl-enzyme complex, which renders the enzyme inactive. nih.gov
Trypsin and enzymes with similar substrate specificity are primary targets for 4-guanidinobenzoate esters. These enzymes play a central role in protein digestion and the activation of other digestive proenzymes. wustl.edu The inhibition of trypsin by guanidinobenzoate analogues is particularly effective due to the strong interaction between the positively charged guanidinium (B1211019) group of the inhibitor and the negatively charged aspartic acid residue in the S1 specificity pocket of the enzyme. nih.gov
One study investigated the compound [4-(2-succinimidoethylthio)phenyl 4-guanidinobenzoate]methanesulfonate (E-3123), finding it to be a potent transient inhibitor of trypsin. nih.gov The inhibitory mechanism was shown to be the result of a highly efficient acylation process that produces a stable acyl-enzyme intermediate. nih.gov Among the enzymes tested (trypsin, thrombin, and kallikrein), the acyl-enzyme formed with trypsin was the most stable, explaining the compound's potent anti-trypsin activity. nih.gov
Plasmin and thrombin are critical serine proteases involved in the blood coagulation and fibrinolysis cascades. mdpi.com Thrombin converts fibrinogen to fibrin (B1330869) to form blood clots, while plasmin dissolves these clots by degrading fibrin. wikipedia.org The inhibitory activity of 4-guanidinobenzoate analogues extends to these enzymes as well.
Research has demonstrated that compounds such as benzyl (B1604629) 4-guanidinobenzoate and 4'-nitrobenzyl 4-guanidinobenzoate inhibit trypsin, plasmin, and thrombin. nih.gov The mechanism of action for these enzymes is consistent with that observed for trypsin, involving the acylation of the active site serine residue. nih.gov Similarly, the analogue E-3123 was also found to inhibit thrombin, although its most potent activity was directed against trypsin. nih.gov
Below is a table summarizing the second-order rate constants (k) for the inactivation of trypsin, plasmin, and thrombin by two different 4-guanidinobenzoate analogues.
| Compound | Enzyme | Inactivation Rate Constant (k) [M⁻¹ sec⁻¹] |
| Benzyl 4-guanidinobenzoate | Trypsin | 2.1 x 10⁵ |
| Benzyl 4-guanidinobenzoate | Plasmin | 1.8 x 10³ |
| Benzyl 4-guanidinobenzoate | Thrombin | 1.4 x 10³ |
| 4'-Nitrobenzyl 4-guanidinobenzoate | Trypsin | 1.2 x 10⁵ |
| 4'-Nitrobenzyl 4-guanidinobenzoate | Plasmin | 1.1 x 10³ |
| 4'-Nitrobenzyl 4-guanidinobenzoate | Thrombin | 1.0 x 10³ |
This table is based on data presented in the referenced literature. nih.gov
The term "guanidinobenzoatase activity" refers to the ability of certain proteases to recognize and cleave 4-guanidinobenzoate esters. This activity is fundamental to the inhibitory mechanism of these compounds. Guanidinobenzoates act as quasi-substrates for enzymes like trypsin and thrombin. nih.gov The enzyme initially processes the inhibitor as if it were a natural substrate, leading to the cleavage of the ester bond. However, this process results in the formation of a stable acyl-enzyme intermediate, effectively halting the catalytic cycle and inhibiting the enzyme. nih.gov The efficiency of this acylation and the stability of the resulting complex determine the potency of the inhibition. nih.gov
Enteropeptidase is a membrane-bound serine protease located in the duodenum that plays a critical role in protein digestion by activating trypsinogen (B12293085) to trypsin. nih.govstanford.edu This function makes it an attractive target for therapeutic intervention. Derivatives of 4-guanidinobenzoate have been identified as potent inhibitors of enteropeptidase. nih.gov
These inhibitors are described as reversible covalent inhibitors. nih.govnih.gov They form a covalent acyl-enzyme complex with the catalytic serine residue, while the guanidinyl group forms an ionic interaction with an aspartic acid residue in the enzyme's S1 site. nih.govnih.gov This complex can then undergo hydrolysis to regenerate the active enzyme. An analogue known as SCO-792 is a potent, reversible enteropeptidase inhibitor that exhibits a slow dissociation rate from the enzyme. stanford.edu The oral administration of certain 4-guanidinobenzoate derivatives has been shown to inhibit enteropeptidase activity in vivo. nih.gov
The table below shows the inhibitory concentrations (IC₅₀) for selected 4-guanidinobenzoate analogues against human enteropeptidase.
| Compound | Human Enteropeptidase IC₅₀ (app) [nM] |
| Camostat | 3.5 |
| Analogue 1c | 1.4 |
| Analogue 2a | 0.81 |
| Analogue (S)-5b (SCO-792) | 0.19 |
This table presents apparent IC₅₀ values after 120 minutes of incubation. Data is based on findings from referenced research. nih.gov
Inhibition of Other Enzyme Classes
The scientific literature on this compound and its analogues focuses overwhelmingly on their activity as inhibitors of serine proteases. The molecular design of these compounds, specifically the guanidinobenzoyl group, creates a strong structural mimicry of arginine and lysine, predisposing them to interact with the S1 specificity pockets of trypsin-like serine proteases. nih.govstanford.edu While extensive research has been conducted on their effects on this class, there is a notable lack of information regarding their inhibitory activity against other major enzyme classes, such as cysteine proteases, aspartyl proteases, or metalloproteases. The available data strongly suggests that the primary biological activity of this compound family is selectively targeted toward serine proteases.
Investigations into Other Biological Targets and Cellular Pathways
Retinoid X Receptor Alpha (RXRα) is a nuclear receptor that belongs to the steroid and thyroid hormone receptor superfamily of transcription factors. nih.gov It plays a critical role in regulating cellular functions like growth, differentiation, and metabolism by controlling gene expression. nih.gov While the development of RXRα ligands is an active area of research for various therapeutic applications, the available scientific literature from the conducted searches does not establish a direct link between this compound or other guanidinobenzoate derivatives and the modulation of RXRα activity.
Derivatives of guanidinobenzoate have shown significant promise in the field of antimicrobial research. Specifically, aryl-4-guanidinomethylbenzoates and N-aryl-4-guanidinomethylbenzamides have been synthesized and evaluated as novel antibacterial agents. Several of these compounds demonstrated potent bactericidal effects against a range of Gram-positive bacteria, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). The minimum inhibitory concentrations (MIC) for these potent compounds were found to be in the range of 0.5 to 8 µg/mL, which is comparable to some marketed antibiotics. However, they exhibited weak to no activity against the Gram-negative bacteria tested, suggesting a potential for development as narrow-spectrum antibacterial agents. Guanidine-containing compounds, in general, are recognized for a wide range of biological activities, including antimicrobial and antiviral properties, and are the subject of ongoing preclinical and clinical studies.
The guanidine (B92328) functional group is a structural feature present in numerous compounds investigated for anticancer activity. Various synthetic guanidine derivatives have been evaluated for their potential as antitumor agents. For instance, a series of 4-(substituted)-N-(guanidinyl)benzenesulfonamides were prepared and tested for their activity against a human breast cancer cell line (MCF7). These compounds displayed promising anticancer activity, with IC50 values (the concentration required to inhibit the growth of 50% of cells) ranging from 49.5 to 70.2 μM. In a different study, guanidinium-functionalized amphiphilic random copolymers showed excellent anticancer activity against HepG2 cancer cells, with IC50 values between 18 and 40 µg/mL. These findings highlight the potential of the guanidinium group as a pharmacophore in the design of new anticancer drugs.
| Compound Class | Cancer Cell Line | Reported Potency (IC50) |
|---|---|---|
| N-(Guanidinyl)benzenesulfonamides | MCF7 (Breast Cancer) | 49.5 - 70.2 µM |
| Guanidinium-functionalized Copolymers | HepG2 (Liver Cancer) | 18 - 40 µg/mL |
Mechanistic Insights into Compound-Target Interactions
The mechanism of action for 4-guanidinobenzoate derivatives has been elucidated, particularly concerning their inhibition of trypsin-like serine proteases such as acrosin. These compounds are understood to act as reversible covalent inhibitors. nih.gov The inhibitory process involves the formation of a covalent acyl-enzyme complex between the inhibitor and the catalytic serine residue within the enzyme's active site. nih.gov
A key feature driving this interaction is the 4-guanidinyl group, which mimics the side chain of arginine, a natural substrate for these enzymes. This allows the inhibitor to be recognized by the enzyme and guided into the active site. Specifically, the positively charged guanidinyl group forms a crucial ionic interaction with a negatively charged aspartic acid residue located in the S1 binding pocket of the protease. nih.gov This initial binding properly orients the molecule, facilitating the subsequent covalent bond formation with the catalytic serine, which effectively inactivates the enzyme. nih.gov This two-step mechanism, involving initial recognition and binding followed by covalent modification, explains the high potency of these compounds as protease inhibitors. nih.gov
Active Site Acylation and Quasi-Substrate Behavior
This compound functions as a potent inhibitor of trypsin-like serine proteases through a mechanism that involves acting as a quasi-substrate. This behavior is characterized by the compound's ability to undergo the initial steps of the enzymatic catalytic cycle, leading to the formation of a stable acyl-enzyme intermediate. This process effectively blocks the enzyme's normal catalytic activity.
The inhibitory action unfolds in a two-step process, beginning with the binding of this compound to the enzyme's active site. The subsequent step involves a nucleophilic attack by the active site serine residue (Ser-195 in trypsin) on the carbonyl carbon of the inhibitor. This results in the formation of a covalent bond and the release of the p-tolyl alcohol leaving group. The product of this reaction is a stable guanidinobenzoyl-enzyme complex.
The stability of this acyl-enzyme intermediate is a key feature of the inhibitory properties of this compound. The deacylation step, which involves the hydrolysis of the ester bond to regenerate the free enzyme, occurs at a significantly slower rate compared to the deacylation of a typical substrate. This slow deacylation effectively sequesters the enzyme in an inactive state, leading to potent inhibition. The kinetics of this process for a related compound, [4-(2-succinimidoethylthio)phenyl 4-guanidinobenzoate], with trypsin demonstrated an exceedingly effective acylation process, resulting in a highly stable acyl-enzyme. nih.gov
A study of the interaction between human trypsin 4 and a similar substrate, 4-methylumbelliferyl 4-guanidinobenzoate, provides further insight into this mechanism. The findings from this research suggest a refined model where the acylation is preceded by the reversible formation of a tetrahedral intermediate. nih.gov This highlights the intricate, multi-step nature of the interaction between 4-guanidinobenzoate inhibitors and their target enzymes.
Interactive Data Table: Kinetic Parameters of Serine Protease Inhibition by Guanidinobenzoate Derivatives
| Compound | Enzyme | Acylation Rate (k_acyl) | Deacylation Rate (k_deacyl) | Inhibition Constant (Ki) |
| [4-(2-succinimidoethylthio) phenyl 4-guanidinobenzoate] | Trypsin | Rapid | Very Slow | Not Reported |
| 4-methylumbelliferyl 4-guanidinobenzoate | Human Trypsin 4 | Complex, involves tetrahedral intermediate | Rate-limiting | Not Reported |
Molecular Interactions with Biological Receptors and Enzymes
The specificity and high affinity of this compound for trypsin-like serine proteases are dictated by a series of precise molecular interactions within the enzyme's active site. The primary determinant of this specificity is the interaction of the guanidinium group of the inhibitor with the S1 specificity pocket of the enzyme.
In trypsin and related proteases, the S1 pocket is characterized by the presence of a negatively charged aspartic acid residue (Asp-189) at its base. This aspartate residue forms a strong, charge-stabilized hydrogen bond, often referred to as a salt bridge, with the positively charged guanidinium group of this compound. This ionic interaction anchors the inhibitor in the correct orientation for the subsequent acylation reaction.
The crystal structure of a closely related complex, (guanidinobenzoyl)trypsin, provides a detailed view of these interactions. nih.gov In this structure, the formation of the acyl-enzyme intermediate leads to a conformational change where the β-carbon of Ser-195 moves approximately 0.7 Å closer to Asp-189. This movement facilitates the formation of favorable hydrogen bonds and an ion pair between the carboxylate of Asp-189 and the guanidino group of the inhibitor. nih.gov This structural rearrangement contributes to the stability of the acyl-enzyme complex and explains the slow rate of deacylation. nih.gov
Beyond the primary ionic interaction, the aromatic ring of the guanidinobenzoate moiety also engages in hydrophobic interactions with the largely nonpolar walls of the S1 pocket. The p-tolyl group, once cleaved, does not play a direct role in the stable acyl-enzyme complex but is crucial for the initial binding and proper positioning of the inhibitor. The rigidity of the aromatic ring in the guanidinobenzoate portion of the inhibitor is thought to be a key factor in the observed structural changes and the resulting stability of the inhibited complex. nih.gov
Interactive Data Table: Key Molecular Interactions of the Guanidinobenzoyl Moiety in the Trypsin Active Site
| Interacting Group of Inhibitor | Enzyme Residue/Region | Type of Interaction |
| Guanidinium Group | Aspartic Acid (Asp-189) in S1 Pocket | Ionic Interaction (Salt Bridge), Hydrogen Bonding |
| Aromatic Ring | Walls of S1 Pocket | Hydrophobic Interactions |
| Carbonyl Oxygen (of ester) | Oxyanion Hole (backbone amides of Gly-193 and Ser-195) | Hydrogen Bonding (in tetrahedral intermediate and acyl-enzyme) |
Structure Activity Relationship Sar Analyses of P Tolyl 4 Guanidinobenzoate Derivatives
Role of the p-Tolyl Group in Modulating Biological Activity
The p-tolyl group, which is a para-substituted methylphenyl ring, plays a significant role in modulating the biological activity of 4-guanidinobenzoate derivatives. Its contribution is primarily through steric and electronic effects that influence how the molecule fits into and interacts with the active site of target enzymes.
In studies of various enzyme inhibitors, the nature of the aryl group in the ester portion of the molecule is a critical determinant of potency. For instance, in a series of pyrazolopyrimidine-based compounds, the substitution on the terminal phenyl ring was found to be crucial for anticancer activity. A comparison between different substituents revealed that a p-tolyl group conferred better cytotoxicity than a 2,4-difluorophenyl group. semanticscholar.org Conversely, introducing a 3-chloro-4-methylphenyl group significantly diminished biological activity, highlighting the specific and sensitive nature of this interaction. semanticscholar.org
Research on inhibitors for the enzyme TMPRSS2, a serine protease, also underscores the importance of the para-methyl substitution. In the development of inhibitors based on a specific scaffold, the direct substitution on the phenyl ring of the benzoate (B1203000) was explored. The addition of a methyl group at the para-position, creating a p-tolyl-like moiety, resulted in the most significant improvement in inhibitory potency, yielding an IC50 value of 36 nM. chemrxiv.org Other substitutions at the para- and meta-positions led to weaker inhibitors, while modifications at the ortho-position produced significantly less potent compounds. chemrxiv.org This suggests that the p-tolyl group is optimally sized and positioned to occupy a specific hydrophobic pocket within the enzyme's active site, thereby enhancing the inhibitory activity.
Influence of Substitutions on the Guanidinobenzoate Moiety
The 4-guanidinobenzoate moiety is a key pharmacophore, designed to mimic the side chain of arginine or lysine, thereby targeting the S1 pocket of trypsin-like serine proteases, which typically contains a crucial aspartic acid residue. nih.govacs.org The positively charged guanidinium (B1211019) group forms a strong ionic interaction with this negatively charged residue, anchoring the inhibitor to the enzyme's active site. nih.govacs.org
Given its foundational role, modifications to the guanidinobenzoate moiety itself are carefully considered. Studies on dengue virus protease inhibitors, which also utilize a 4-guanidinobenzoate scaffold, have shown that this part of the molecule is critical for activity. nih.gov These studies indicated that modifications on the guanidinophenol portion of related molecules were better tolerated than alterations to the 4-guanidinobenzoate part, emphasizing the latter's importance for protease inhibition. nih.gov
Correlation between Structural Features and Enzyme Inhibitory Potency
The inhibitory potency of p-tolyl 4-guanidinobenzoate derivatives is directly correlated with their structural features, which govern their ability to form a stable complex with the target enzyme. These inhibitors typically function as mechanism-based inhibitors, forming a covalent acyl-enzyme intermediate with the catalytic serine residue in the enzyme's active site. acs.orgnih.gov
The potency, often measured as the half-maximal inhibitory concentration (IC50), is influenced by both the affinity of the initial non-covalent binding and the rate of the subsequent acylation reaction. nih.gov For example, in a series of 4-guanidinobenzoate derivatives designed as enteropeptidase inhibitors, specific structural modifications led to significant changes in potency. The replacement of a glycine (B1666218) moiety with an aspartic acid in the non-guanidinobenzoate part of the molecule resulted in a five-fold enhancement of the initial inhibitory activity. nih.gov This improvement was attributed to an additional interaction between the newly introduced carboxyl group and basic residues (Arg870 and Lys873) in the S2 site of the enzyme. nih.gov
Further structural refinements, such as creating cyclized dihydrobenzofuran analogues, can lock the molecule into a more favorable conformation for binding, leading to even greater potency. The (S)-isomer of a 3-substituted dihydrobenzofuran analogue demonstrated the most potent enteropeptidase inhibition in its class, with an IC50 value of 68 nM. nih.govacs.org
The following table presents inhibitory activities for a selection of 4-guanidinobenzoate derivatives against human enteropeptidase, illustrating the impact of structural changes on potency.
Table 1: Inhibitory Activities of 4-Guanidinobenzoate Derivatives Against Human Enteropeptidase
| Compound | R Group Modification | IC50 (initial) (nM) |
|---|---|---|
| 1c | Glycine moiety | 1100 |
| 2a | Aspartic acid moiety | 210 |
| 2b | Asparagine moiety | 840 |
| 2c | Glutamic acid moiety | 440 |
| (S)-5b | (S)-3-substituted dihydrobenzofuran | 68 |
Data sourced from a study on novel enteropeptidase inhibitors. nih.gov
Structural Determinants for Target Specificity and Selectivity
The specificity and selectivity of this compound derivatives for their target enzymes are dictated by precise structural determinants that allow for differential recognition by the active sites of various proteases. While the core guanidinobenzoate group targets the conserved S1 pocket of trypsin-like proteases, selectivity arises from interactions with less conserved regions, such as the S2, S3, and S4 subsites. nih.govnih.gov
One key strategy for enhancing specificity is to design the inhibitor to mimic the natural substrate of the target enzyme. For instance, enteropeptidase recognizes the specific amino acid sequence Asp-Asp-Asp-Asp-Lys. nih.gov By incorporating a carboxylic acid moiety into the inhibitor structure, researchers successfully mimicked the aspartic acid residue of the substrate, leading to a favorable interaction with the S2 site of enteropeptidase and thereby increasing both potency and specificity. nih.gov
The stability of the acyl-enzyme complex is another critical factor in determining selectivity. A kinetic study of the inhibitor [4-(2-succinimidoethylthio)phenyl 4-guanidinobenzoate] (E-3123) demonstrated that it was a much more potent inhibitor of trypsin than of thrombin or kallikrein. nih.gov This selectivity was attributed to the formation of an exceptionally stable acyl-trypsin complex, which was less readily hydrolyzed compared to the complexes formed with the other enzymes. nih.gov This highlights that the subtle architectural differences between enzyme active sites can significantly influence the stability of the covalent intermediate, providing a basis for rational selectivity design. Furthermore, studies on dengue virus (DENV) protease inhibitors showed that compounds were generally less effective against the closely related West Nile virus (WNV) protease, suggesting that even minor differences in active site residues can be exploited to achieve selectivity. nih.gov
Development of Quantitative Structure-Activity Relationships (QSAR)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. nih.gov These models use molecular descriptors—numerical representations of chemical properties—to build statistical equations that can predict the activity of new, untested compounds. nih.gov
While specific QSAR models developed exclusively for this compound derivatives are not widely published, studies on related classes of serine protease inhibitors provide valuable insights. A QSAR analysis of polyphenol fatty acid esters, which used 4-guanidinobenzoate as a synthetic standard, identified key molecular descriptors that govern inhibitory activity against different proteases. tandfonline.com For instance, the number of hydrogen bond donors was most significant for urokinase inhibition, molecular volume was key for thrombin inhibition, and solvation energy was the most important predictor for elastase inhibition. tandfonline.com Such findings suggest that different physical and chemical properties drive inhibition for different enzymes.
The general QSAR methodology involves generating descriptors that encode structural information (e.g., electronic, steric, and hydrophobic properties) and using statistical methods like multiple linear regression to create a predictive model. nih.govnih.gov For a series of EGFR inhibitors, a 3D-QSAR model was built that successfully predicted inhibitory activity, demonstrating the power of this approach in drug design. nih.gov Applying a similar approach to a library of this compound derivatives could elucidate the precise contributions of the p-tolyl group and other structural features, enabling the rational design of more potent and selective inhibitors.
Computational and Theoretical Chemistry Approaches in Studying P Tolyl 4 Guanidinobenzoate
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. researchgate.net This method is crucial for understanding how p-Tolyl 4-guanidinobenzoate and related compounds interact with their protein targets at the atomic level.
The process involves preparing the 3D structures of both the ligand (this compound) and the protein target. The binding site is then defined, and a scoring function is used to rank the different binding poses based on their predicted binding energy. bbau.ac.in Software such as Glide, as implemented in the Schrödinger suite, is commonly employed for these studies. semanticscholar.org The results are often visualized as 2D diagrams that clearly depict hydrogen bonds and hydrophobic contacts, providing a clear map of the ligand-protein interactions. nih.gov
| Parameter | Description |
|---|---|
| Protein Target | Human Enteropeptidase |
| PDB ID | 4DGJ (Apo form) nih.gov |
| Docking Software | Glide (Schrödinger) semanticscholar.org |
| Key Interacting Residues | His825 (Catalytic Triad) nih.gov |
| Asp876 (Catalytic Triad) nih.gov | |
| Ser971 (Catalytic Triad) nih.gov | |
| Primary Interactions | Salt bridge/H-bond between guanidino group and Asp residue in S1 pocket. |
| Hydrophobic interaction of the tolyl group with nonpolar pockets. |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of this compound. mjcce.org.mkedu.krd These methods provide a detailed understanding of the molecule's electronic structure, which governs its reactivity and interactions. aps.org
Calculations are typically performed using a functional like B3LYP combined with a basis set such as 6-311G(d,p) to obtain an optimized molecular geometry in the ground state. mjcce.org.mkmdpi.com From this, various electronic descriptors can be calculated:
Molecular Electrostatic Potential (MEP): The MEP map reveals the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the guanidinium (B1211019) group is expected to be a region of high positive potential, making it a key site for interaction with negatively charged residues in a protein's active site. researchgate.net
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. researchgate.net
Atomic Charges: Calculating the partial charges on each atom can inform reactivity. For example, in the design of related inhibitors, the calculated positive charge on a specific carbon atom was used to infer its susceptibility to metabolic cleavage, guiding the design of more stable analogs. nih.gov
| Parameter | Methodology | Significance for this compound |
|---|---|---|
| Optimized Geometry | DFT (e.g., B3LYP/6-311G(d,p)) mjcce.org.mktubitak.gov.tr | Provides the most stable 3D conformation of the molecule. |
| Molecular Electrostatic Potential (MEP) | Calculated from the electron density researchgate.net | Identifies sites for electrostatic interactions, such as the positively charged guanidinium group. |
| HOMO-LUMO Energies | DFT Calculations researchgate.net | Indicates the molecule's electron-donating/accepting capabilities and overall kinetic stability. |
| Natural Bond Orbital (NBO) Analysis | Analysis of the calculated wave function | Describes charge delocalization and intramolecular interactions. |
Molecular Dynamics Simulations of Compound-Biomolecule Complexes
While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the compound-biomolecule complex over time. rug.nl MD simulations are powerful for assessing the stability of the predicted binding mode, observing conformational changes in both the ligand and the protein, and understanding the role of solvent molecules. nih.govaps.org
In a typical MD simulation of a this compound-protein complex, the system is placed in a simulated aqueous environment and the motions of all atoms are calculated over a period ranging from nanoseconds to microseconds. nih.gov Analysis of the MD trajectory can reveal:
Stability of the Complex: The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are monitored to ensure the system has reached equilibrium and the ligand remains stably bound.
Key Interaction Persistence: The persistence of crucial hydrogen bonds and salt bridges identified in docking studies can be tracked throughout the simulation, confirming their importance for binding.
Conformational Flexibility: MD simulations can reveal how flexible loops or side chains in the protein's active site accommodate the ligand. They can also show how the ligand itself might adopt different conformations within the binding pocket. nih.gov These simulations can uncover correlations between specific protein conformations and biological activity. nih.gov
In Silico Screening and Rational Drug Design Strategies
This compound often serves as a scaffold or starting point for rational drug design and in silico screening campaigns. mlsu.ac.in The goal is to identify or create new molecules with improved properties, such as higher affinity, greater selectivity, or better pharmacokinetic profiles. bbau.ac.in
Rational Drug Design: A prime example is the development of 4-guanidinobenzoate derivatives as enteropeptidase inhibitors for obesity treatment. nih.gov Researchers rationally designed a series of compounds where the guanidinobenzoate moiety was kept for its known interaction with the S1 pocket, while other parts of the molecule were modified to enhance properties like low membrane permeability. nih.gov In one instance, an amide bond prone to metabolic cleavage was successfully replaced by a more stable isoxazoline (B3343090) ring, an idea guided by in silico analysis of electronic properties. nih.gov
In Silico Screening: This involves computationally screening large libraries of virtual compounds against a protein target. dokumen.pub For targets inhibited by guanidinobenzoates, such as the protease TMPRSS2, pharmacophore-based screening can be used. researchgate.net A pharmacophore model is built based on the key chemical features of known inhibitors (e.g., a positive ionizable group, hydrogen bond donors/acceptors, aromatic regions). This model is then used to rapidly filter large databases to find new compounds that match the pharmacophore and are therefore likely to be active. researchgate.net
Predicting Binding Affinities and Energetics
A central goal of computational chemistry in drug discovery is the accurate prediction of binding affinity, typically expressed as the binding free energy (ΔG). bohrium.combiorxiv.org While scoring functions in docking provide a rough estimate, more rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are widely used. nih.govnih.gov
These methods calculate the binding free energy by post-processing snapshots from an MD simulation. nih.gov The total binding free energy is estimated by calculating the difference between the free energy of the protein-ligand complex and the free energies of the protein and ligand in their unbound states. ambermd.org
The binding free energy (ΔG_bind) is decomposed into several components:
ΔE_MM: The molecular mechanics energy in the gas phase, which includes van der Waals (ΔE_vdW) and electrostatic (ΔE_elec) interaction energies.
ΔG_solv: The solvation free energy, which is further divided into a polar component (ΔG_pol) and a nonpolar component (ΔG_nonpol). The polar part is calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) model, while the nonpolar part is typically estimated from the solvent-accessible surface area (SASA). nih.govnih.gov
ΔG_bind = ΔE_MM + ΔG_solv - TΔS
(Note: The entropy term, -TΔS, is computationally expensive and often omitted when comparing the relative affinities of a series of similar compounds, as the change in entropy is assumed to be comparable among them). ambermd.org
Studies have systematically evaluated these methods, showing that their accuracy can depend on the system and the specific parameters used, such as the protein's interior dielectric constant. rsc.orgfrontiersin.org While both methods can provide valuable rankings of potential inhibitors, MM/GBSA is sometimes considered more suitable for comparisons across multiple targets, whereas MM/PBSA may be better for ranking ligands for a single target. rsc.org
| Energy Component | Description | Contribution to Binding |
|---|---|---|
| ΔE_vdW (van der Waals) | Lennard-Jones potential energy. ambermd.org | Favorable |
| ΔE_elec (Electrostatic) | Coulombic interaction energy in the gas phase. ambermd.org | Favorable |
| ΔG_pol (Polar Solvation) | Energy required to transfer the solute from vacuum to the polar solvent. nih.gov | Unfavorable (desolvation penalty) |
| ΔG_nonpol (Nonpolar Solvation) | Energy related to cavity formation and van der Waals interactions with the solvent. nih.gov | Favorable |
Future Directions and Research Opportunities
Exploration of Novel Synthetic Routes and Libraries
The future development of p-Tolyl 4-guanidinobenzoate derivatives hinges on the innovation of synthetic methodologies that allow for the rapid and efficient creation of diverse compound libraries. Current synthetic strategies often involve multi-step processes, including amidation and guanidination reactions. nih.gov For instance, a common route involves the condensation of a carboxylic acid with an appropriate amino acid ester, followed by treatment with 4-carbamimidamidobenzoyl chloride and subsequent deprotection steps. nih.gov
Future exploration will likely focus on streamlining these processes and expanding the accessible chemical space. This includes the development of one-pot reactions, the use of novel catalysts to improve yield and reduce reaction times, and the adoption of solid-phase synthesis or polymer-assisted techniques. beilstein-journals.org These advanced methods facilitate high-throughput synthesis, enabling the generation of large libraries of analogs where the tolyl group, the guanidinium (B1211019) moiety, and the ester linkage are systematically varied. Such libraries are invaluable for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties.
Table 1: Key Synthetic Steps in Guanidinobenzoate Derivative Synthesis nih.gov
| Step | Description | Reagents and Conditions Example |
|---|---|---|
| Amidation | Formation of an amide bond between a carboxylic acid and an amine. | WSC, HOBt, Et3N, DMF, room temperature |
| Guanidinylation | Introduction of the guanidinium group. | 4-carbamimidamidobenzoyl chloride hydrochloride, pyridine, acetonitrile |
| Deprotection | Removal of protecting groups (e.g., Boc, tert-butyl esters). | 4 M HCl/EtOAc or Trifluoroacetic acid (TFA) |
Identification and Validation of New Biological Targets
While serine proteases like trypsin and enteropeptidase are the most well-characterized targets for guanidinobenzoate esters, there is a significant opportunity to identify and validate novel biological targets. acs.orgmedchemexpress.com The guanidinium group is a strong hydrogen bond donor and can mimic the side chain of arginine, suggesting potential interactions with a broader range of enzymes and receptors that recognize this residue.
Systematic screening of this compound and its derivatives against diverse panels of enzymes, such as other protease families, kinases, and metabolic enzymes, could uncover unexpected activities. bosterbio.com Furthermore, activity-based protein profiling (ABPP) and chemoproteomic approaches can be employed in cellular or tissue lysates to identify direct binding partners in an unbiased manner. Once new potential targets are identified, validation using genetic techniques (e.g., CRISPR/Cas9 knockout) and biochemical assays will be crucial to confirm their relevance to the compound's observed biological effects. For example, derivatives of the related aryl-4-guanidinomethylbenzoate have shown activity against bacterial oligopeptidase B, suggesting that prokaryotic enzymes could represent a promising area for target expansion. nih.gov
Advanced Mechanistic Characterization at the Molecular Level
A deeper understanding of how this compound interacts with its targets at an atomic level is essential for future drug design. It is understood that guanidinobenzoates can act as reversible covalent inhibitors, where the carbonyl group is attacked by the active site serine of a protease to form an acyl-enzyme complex. nih.gov This covalent interaction is stabilized by a critical ionic bond, or "salt bridge," between the positively charged guanidinium group and a negatively charged aspartate residue in the S1 specificity pocket of the enzyme. nih.gov
Future research should leverage advanced biophysical and structural biology techniques to dissect these interactions with greater precision. High-resolution X-ray crystallography and cryo-electron microscopy (cryo-EM) can provide static snapshots of the compound bound to its target, revealing the precise geometry of the covalent bond and the network of non-covalent interactions. Techniques like nuclear magnetic resonance (NMR) spectroscopy can offer insights into the dynamic nature of the interaction in solution. Computational methods, including molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM) calculations, can further illuminate the entire binding process and the mechanism of acyl-enzyme formation and hydrolysis.
Rational Design Strategies for Enhanced Potency and Selectivity
Building on a detailed mechanistic understanding, rational design strategies can be employed to create next-generation analogs with superior therapeutic profiles. The goal is to enhance potency against the desired target while minimizing off-target effects by improving selectivity. Structure-based drug design (SBDD) will be a cornerstone of this effort.
Docking models and crystal structures can guide the modification of the p-tolyl group to optimize hydrophobic and van der Waals interactions within the enzyme's binding pocket. nih.govnih.gov For instance, studies on enteropeptidase inhibitors demonstrated that installing an additional carboxylic acid moiety, guided by a docking model, led to extra interactions with the target and enhanced inhibitory activity. acs.org Similarly, the linker between the guanidinobenzoate core and the aryl ester can be altered in length and rigidity to achieve optimal positioning of the key interacting groups. This targeted approach allows for the systematic fine-tuning of the molecule's properties to maximize its therapeutic potential.
Table 2: Structure-Activity Relationship (SAR) Insights for Guanidinobenzoate Derivatives acs.orgtandfonline.com
| Molecular Position | Modification | Impact on Activity |
|---|---|---|
| Core Moiety | Addition of a second carboxyl group | Enhanced inhibitory activity against enteropeptidase through extra interactions. |
| Aryl Group (R¹) | Substitution with pyridyl vs. phenyl groups | Pyridyl substitutions can lead to stronger antiproliferative activity in certain scaffolds. |
| Ester/Amide Linker (R²) | Variation of alkyl and aryl groups | The nature of the substituent significantly influences cytotoxicity and biological activity. |
Integration of Multi-Omics Data for Comprehensive Biological Understanding
To gain a holistic view of the biological effects of this compound, future research must move beyond single-target analysis and embrace a systems-level perspective through the integration of multi-omics data. nih.gov Techniques such as transcriptomics (RNA-seq), proteomics, and metabolomics can provide an unbiased, global snapshot of the cellular response to compound exposure. mdpi.comnih.gov
For example, transcriptomics can reveal which gene expression pathways are perturbed, proteomics can identify changes in the abundance of key proteins (including off-targets), and metabolomics can uncover shifts in metabolic networks. elifesciences.org By integrating these datasets, researchers can construct comprehensive models of the compound's mechanism of action, identify potential biomarkers for efficacy, and anticipate possible toxicity mechanisms. nih.gov This multi-omics approach is particularly valuable for understanding the full physiological consequences of inhibiting a specific target and can guide the development of safer and more effective therapeutic agents.
Q & A
Q. How can researchers confirm whether p-Tolyl 4-guanidinobenzoate is a novel compound or a known derivative?
To determine novelty, cross-reference structural data (e.g., NMR, IR, mass spectrometry) with established databases like SciFinder or Reaxys. For example, if the compound’s melting point or spectroscopic profile matches literature values for a known analog (e.g., ethyl 4-guanidinobenzoate, CAS 15639-51-7 ), it is likely not novel. If discrepancies exist, perform X-ray crystallography or advanced 2D-NMR to resolve ambiguities. Always consult supervisors for validation .
Q. What experimental protocols are recommended for synthesizing this compound?
A standard approach involves coupling 4-guanidinobenzoic acid with p-tolyl alcohol via carbodiimide-mediated esterification. Key steps:
- Purify reactants using column chromatography.
- Monitor reaction progress via TLC (ethyl acetate/hexane, 1:1).
- Characterize the product via -NMR (e.g., aromatic protons at δ 7.2–7.8 ppm) and HPLC (retention time ≥15 min, C18 column).
Include trial experiments to optimize stoichiometry and reaction time .
Q. How does this compound function as a substrate in protease studies?
This compound acts as a chromogenic or fluorogenic substrate for serine proteases (e.g., trypsin). The guanidino group mimics arginine side chains, enabling selective binding to the enzyme’s active site. Hydrolysis releases p-tolyl alcohol, detectable via UV-Vis (λ = 405 nm) or fluorescence (ex/em = 320/450 nm). Use transient kinetics to measure acylation/deacylation rates .
Advanced Research Questions
Q. What methodologies resolve contradictions in kinetic data for this compound hydrolysis by mutant proteases?
If mutant enzymes (e.g., R193G trypsin) show inconsistent or :
Q. How can researchers optimize this compound for selective inhibition studies?
Modify the p-tolyl group to enhance specificity:
Q. What statistical approaches are critical for analyzing dose-response data involving this compound?
- Use nonlinear regression (e.g., GraphPad Prism) to fit IC curves (log[inhibitor] vs. normalized activity).
- Apply ANOVA with Tukey post-hoc tests for multi-group comparisons (e.g., wild-type vs. mutant proteases).
- Report confidence intervals (95%) and standard deviations from triplicate experiments .基于overleaf的论文写作工具及技巧1:06:57

Methodological and Analytical Challenges
Q. How should researchers handle instability of this compound in aqueous buffers?
- Prepare fresh stock solutions in anhydrous DMSO.
- Conduct stability assays (HPLC monitoring at 0, 1, 3, 6 hr) to determine degradation half-life.
- Add stabilizers (e.g., 1 mM CaCl for proteases) or use low-temperature (4°C) reaction conditions .
Q. What analytical techniques validate the purity of this compound post-synthesis?
- HPLC-MS : Confirm molecular ion ([M+H]) and rule out side products (e.g., unreacted guanidinobenzoic acid).
- Elemental Analysis : Match calculated vs. observed C/H/N percentages (deviation ≤0.3%).
- Melting Point : Compare with literature values (e.g., 180–182°C for analogs) .
Data Reporting and Ethical Considerations
Q. How should conflicting catalytic efficiency values for this compound be reported?
Q. What ethical guidelines apply to studies using this compound in biological assays?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

